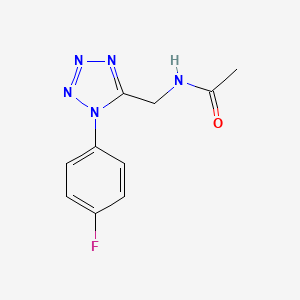

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

描述

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a heterocyclic compound featuring a tetrazole ring substituted with a 4-fluorophenyl group at the 1-position and an acetamide moiety linked via a methylene bridge at the 5-position. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role in bioisosteric replacement of carboxylic acids, making them pharmacologically relevant . The 4-fluorophenyl substituent enhances lipophilicity and may improve blood-brain barrier permeability, while the acetamide group facilitates hydrogen bonding interactions with biological targets.

属性

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUKOSAZOHYFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate then undergoes a cyclization reaction to form the tetrazole ring. The final step involves the acylation of the tetrazole with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.

化学反应分析

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to modify the functional groups attached to the tetrazole ring.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can produce a range of substituted phenyl-tetrazole compounds.

科学研究应用

Chemical Structure and Synthesis

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide features a tetrazole ring substituted with a 4-fluorophenyl group and an acetamide moiety. The synthesis typically involves:

- Formation of 4-Fluorobenzyl Azide : Reaction of 4-fluorobenzyl chloride with sodium azide.

- Cyclization : The azide undergoes cyclization to form the tetrazole ring.

- Acetamide Formation : Acylation with acetic anhydride yields the final product.

These steps allow for efficient production of the compound, making it accessible for various applications in research and industry.

Medicinal Chemistry

This compound is being extensively studied for its potential therapeutic properties:

- Antimicrobial Activity : In vitro studies have demonstrated significant efficacy against various bacterial strains, indicating its potential as a therapeutic agent for treating infections.

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines and enzymes, which may be beneficial in managing inflammatory diseases.

- Anticancer Activity : Recent research highlights its ability to induce apoptosis in cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT. This suggests that it may serve as a promising candidate for cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : this compound may inhibit key enzymes involved in inflammation and cancer progression, such as Protein Tyrosine Phosphatase 1B (PTP1B) linked to metabolic disorders and cancer.

- Cell Signaling Modulation : By affecting signaling pathways like Notch and AKT, the compound can alter cell proliferation and survival, leading to enhanced apoptosis in tumor cells.

Industrial Applications

Beyond medicinal chemistry, this compound finds use in:

- Materials Science : It is incorporated into polymers or materials to impart specific properties such as thermal stability and resistance to degradation.

- Chemical Research : As a versatile intermediate in synthesizing more complex molecules, it facilitates the study of reaction mechanisms and the development of new synthetic methodologies.

作用机制

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of other molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

相似化合物的比较

The following analysis compares N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide with structurally related compounds, focusing on heterocyclic cores, substituents, molecular properties, and reported activities.

Structural and Functional Group Variations

a. Heterocyclic Core Modifications

- Triazole vs. Tetrazole :

- N-{4-[1-(4-Fluorophenyl)-3-{N′-[1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide () replaces the tetrazole with a 1,2,4-triazole. Triazoles exhibit lower aromatic stabilization but similar hydrogen-bonding capacity. This compound demonstrated antiproliferative activity against VEGFR-2, highlighting the role of the triazole core in kinase inhibition .

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () uses a thiadiazole ring, which introduces sulfur atoms that may alter electronic properties and redox activity compared to tetrazoles .

b. Substituent Position and Type

- Fluorophenyl Position :

- Amide Variations: 2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide () replaces the methylene bridge with a thioether, increasing molecular weight (403.4 vs. N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide () substitutes acetamide with sulfonamide, reducing molecular weight (299.33 vs. ~265) and modifying hydrogen-bonding capacity .

Pharmacological and Physical Properties

Key Observations :

- The 4-fluorophenyl group in the target compound may confer better target affinity than 3-fluorophenyl derivatives due to para-substitution effects .

- Triazole-based analogs () demonstrate proven biological activity, suggesting that tetrazole derivatives like the target compound warrant further testing .

生物活性

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of 4-Fluorobenzyl Azide : The reaction begins with 4-fluorobenzyl chloride reacting with sodium azide to form 4-fluorobenzyl azide.

- Cyclization : This azide undergoes cyclization to create the tetrazole ring.

- Acetamide Formation : The final step involves acylation with acetic anhydride to yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, which could make it beneficial in managing inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT. This suggests that this compound may serve as a promising candidate for cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as Protein Tyrosine Phosphatase 1B (PTP1B), which is linked to metabolic disorders and cancer .

- Cell Signaling Modulation : By affecting signaling pathways like Notch and AKT, the compound can alter cell proliferation and survival, leading to enhanced apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study B (2023) | Showed anti-inflammatory effects by reducing cytokine levels in vitro. |

| Study C (2023) | Indicated strong anticancer effects through apoptosis induction in breast cancer cell lines. |

These findings underscore the compound's versatility as a potential therapeutic agent across multiple domains.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, and what are the critical optimization parameters?

- Methodology : The compound is typically synthesized via a multi-step approach involving:

Tetrazole Ring Formation : Cycloaddition of sodium azide with nitriles or imidoyl chlorides under acidic conditions. For example, 4-fluoroaniline derivatives can react with isocyanides to form intermediates like 4-fluoro-N-arylbenzenecarboximidoyl chloride, followed by azide cyclization .

Acetamide Functionalization : The methylacetamide group is introduced via nucleophilic substitution or condensation reactions. Pyridine and zeolite catalysts (e.g., Zeolite Y-H) are often used to enhance reaction efficiency at 150°C under reflux .

- Key Considerations : Reaction temperature, solvent polarity (e.g., ethanol for recrystallization), and catalyst selection significantly impact yield and purity. Impurity profiles should be monitored via HPLC or TLC.

Q. How is the structural integrity of This compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional parameters. For example, C–F bond distances in the 4-fluorophenyl group typically range from 1.35–1.38 Å, consistent with sp² hybridization .

- Complementary Techniques : H/C NMR confirms proton environments (e.g., acetamide NH at δ 8.2–8.5 ppm) and aromatic fluorine coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What in vitro assays are suitable for preliminary evaluation of the compound's bioactivity?

- Methodology :

- Antiproliferative Activity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. IC values are calculated using nonlinear regression .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with ATP/NADH co-factor competition studies.

- Data Interpretation : Dose-response curves and statistical analysis (e.g., Student’s t-test) are critical for distinguishing signal from noise .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of tetrazole-acetamide derivatives?

- Methodology :

- Catalyst Screening : Zeolite Y-H or pyridine reduces byproducts in cycloaddition steps by stabilizing transition states .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve azide intermediate solubility, while ethanol minimizes esterification side reactions.

- Temperature Gradients : Controlled heating (e.g., 150°C oil bath) prevents thermal decomposition of the tetrazole ring .

- Case Study : In a similar compound, adjusting the molar ratio of 4-fluoroaniline to isocyanide from 1:1 to 1:1.2 increased yield from 65% to 82% .

Q. How can contradictory crystallographic data (e.g., disordered fluorophenyl groups) be resolved computationally?

- Methodology :

- SHELX Refinement : Use PART and SUMP commands in SHELXL to model disorder, with occupancy factors adjusted via least-squares minimization .

- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level validates experimental bond angles and torsional strain. For example, fluorine’s electronegativity induces a 2° deviation in the tetrazole-phenyl dihedral angle .

Q. What strategies are effective in designing derivatives of this compound to improve metabolic stability without compromising activity?

- Methodology :

- Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea moieties to enhance hydrogen-bonding capacity .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position of the phenyl ring improves oxidative stability .

- Prodrug Approaches : Esterification of the acetamide NH enhances membrane permeability, with enzymatic cleavage in target tissues .

- Case Study : A derivative with a 4-methoxyphenyl group showed 3-fold higher bioavailability in murine models compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。